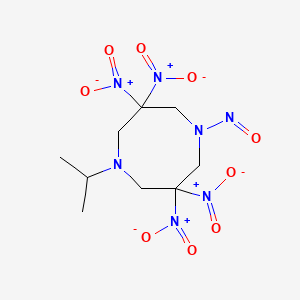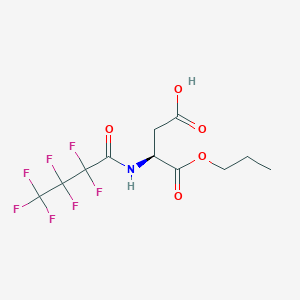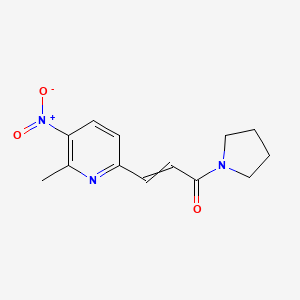![molecular formula C9H8IN3O4 B14380677 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with a hydroxy group, an iodine atom, and a carbamoylhydrazinylidene moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions One common method starts with the iodination of 4-hydroxybenzoic acid to introduce the iodine atom at the 5-position This is followed by the formation of the carbamoylhydrazinylidene moiety through a condensation reaction with carbamoylhydrazine under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoylhydrazinylidene moiety can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products Formed
Oxidation: Formation of 4-hydroxy-5-iodobenzoic acid derivatives with carbonyl groups.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azido or thiol-substituted benzoic acid derivatives.
科学的研究の応用
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The hydroxy and iodine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The carbamoylhydrazinylidene moiety can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes and altering biochemical pathways.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine and carbamoylhydrazinylidene moieties, making it less reactive in certain chemical reactions.
5-Iodo-2-hydroxybenzoic acid: Similar structure but lacks the carbamoylhydrazinylidene moiety, limiting its applications in biochemical studies.
Carbamoylhydrazine: Contains the carbamoylhydrazinylidene moiety but lacks the benzoic acid core, reducing its versatility in organic synthesis.
Uniqueness
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H8IN3O4 |
|---|---|
分子量 |
349.08 g/mol |
IUPAC名 |
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C9H8IN3O4/c10-6-2-4(8(15)16)1-5(7(6)14)3-12-13-9(11)17/h1-3,14H,(H,15,16)(H3,11,13,17)/b12-3+ |
InChIキー |
XNPOCPLUPJPPAS-KGVSQERTSA-N |
異性体SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)N)O)I)C(=O)O |
正規SMILES |
C1=C(C=C(C(=C1C=NNC(=O)N)O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)



![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)



![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

